molecular formula C28H40O9 B573492 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose CAS No. 174465-15-7

4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose

Cat. No.: B573492
CAS No.: 174465-15-7
M. Wt: 520.619
InChI Key: ZICCSHSKNBYBOC-PRYCNDIFSA-N
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Description

4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is a significant compound in the biomedical industry. It serves as a key intermediate for the synthesis of various pharmaceutical drugs targeting diseases such as cancer, diabetes, and cardiovascular disorders. This compound is derived from glucose and is characterized by its benzylidene and pivaloyl protective groups, which enhance its stability and reactivity in chemical processes.

Preparation Methods

The synthesis of 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose typically involves the protection of the hydroxyl groups of glucose. One common method includes the treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid in anhydrous dimethylformamide . The pivaloyl groups are then introduced using pivaloyl chloride in the presence of a base such as pyridine . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form uronic acids using reagents like lead tetra-acetate.

    Reduction: Reduction reactions can be performed to remove protective groups, yielding the parent glucopyranose.

    Substitution: The benzylidene and pivaloyl groups can be substituted with other protective groups or functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like lead tetra-acetate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceutical drugs. Its applications include:

    Chemistry: Used in the synthesis of complex carbohydrates and glycosylated compounds.

    Biology: Serves as a building block for the development of glycoproteins and glycolipids.

    Medicine: Key intermediate in the production of drugs targeting cancer, diabetes, and cardiovascular diseases.

    Industry: Utilized in the large-scale production of pharmaceutical agents and other bioactive compounds.

Mechanism of Action

The mechanism of action of 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose involves its role as a protective group in chemical synthesis. The benzylidene and pivaloyl groups protect the hydroxyl groups of glucose, allowing for selective reactions at other positions on the molecule. This selective reactivity is crucial for the synthesis of complex molecules, as it enables precise modifications without affecting the protected hydroxyl groups.

Comparison with Similar Compounds

4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is unique due to its specific protective groups and their arrangement on the glucopyranose ring. Similar compounds include:

    1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside: Another protected glucopyranose derivative with benzyl groups.

    4,6-O-Benzylidene-1,2,3-tri-O-acetyl-b-D-glucopyranose: Similar structure but with acetyl groups instead of pivaloyl groups.

    β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl): A related compound with acetyl protective groups.

These compounds share similar protective strategies but differ in the specific protective groups used, which can influence their reactivity and applications.

Properties

IUPAC Name

[(4aR,6S,7R,8S,8aR)-6,7-bis(2,2-dimethylpropanoyloxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O9/c1-26(2,3)23(29)35-19-18-17(15-32-21(34-18)16-13-11-10-12-14-16)33-22(37-25(31)28(7,8)9)20(19)36-24(30)27(4,5)6/h10-14,17-22H,15H2,1-9H3/t17-,18-,19+,20-,21?,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICCSHSKNBYBOC-PRYCNDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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